3-[(4-tert-butylphenyl)formamido]-N-[(2-chlorophenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-tert-butylphenyl)formamido]-N-[(2-chlorophenyl)methyl]propanamide is an organic compound with a complex structure, featuring both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)formamido]-N-[(2-chlorophenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the amide bond: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorobenzylamine to form the amide.
Formylation: The amide is then subjected to formylation using formic acid or a formylating agent like formamide to introduce the formamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenyl)formamido]-N-[(2-chlorophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
3-[(4-tert-butylphenyl)formamido]-N-[(2-chlorophenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenyl)formamido]-N-[(2-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-tert-butylphenyl)amino]-N-[(2-chlorophenyl)methyl]propanamide
- 3-[(4-tert-butylphenyl)formamido]-N-[(2-fluorophenyl)methyl]propanamide
- 3-[(4-tert-butylphenyl)formamido]-N-[(2-bromophenyl)methyl]propanamide
Uniqueness
3-[(4-tert-butylphenyl)formamido]-N-[(2-chlorophenyl)methyl]propanamide is unique due to the presence of both tert-butyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25ClN2O2 |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
4-tert-butyl-N-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]benzamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-21(2,3)17-10-8-15(9-11-17)20(26)23-13-12-19(25)24-14-16-6-4-5-7-18(16)22/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
ADZPGVXACYCDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.